molecular formula C20H23N5O2S B305312 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No. B305312
M. Wt: 397.5 g/mol
InChI Key: LAAFGKKOKLVIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. It has also been suggested that the compound may inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. In addition, the compound has been reported to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide. One direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research can be conducted to improve the solubility and bioavailability of the compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves the reaction of 4-(bromomethyl)phenyl phenyl sulfide with sodium azide, followed by the reaction of the resulting compound with 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol. The final product is obtained by reacting the intermediate product with 2-(propan-2-yl)aniline and acetic anhydride.

Scientific Research Applications

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has been found to have potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-14(2)16-10-6-7-11-17(16)22-19(26)13-28-20-24-23-18(25(20)21)12-27-15-8-4-3-5-9-15/h3-11,14H,12-13,21H2,1-2H3,(H,22,26)

InChI Key

LAAFGKKOKLVIRA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3

Origin of Product

United States

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